N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide
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Overview
Description
N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide is an organic compound with a complex structure It is characterized by the presence of two hydroxyethyl groups attached to phenyl rings, which are further connected to a benzene-1,4-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide typically involves the reaction of terephthaloyl chloride with 4-(2-hydroxyethyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield terephthalic acid derivatives, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-hydroxyethyl)terephthalamide: Similar structure with hydroxyethyl groups attached to a terephthalamide core.
N,N’-bis(4-hydroxyphenyl)terephthalamide: Contains hydroxyphenyl groups instead of hydroxyethyl groups.
N,N’-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide: Similar compound with hydroxyethyl groups attached to a benzene-1,4-dicarboxamide core.
Uniqueness
N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide is unique due to its specific arrangement of hydroxyethyl groups and phenyl rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.
Properties
IUPAC Name |
1-N,4-N-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c27-15-13-17-1-9-21(10-2-17)25-23(29)19-5-7-20(8-6-19)24(30)26-22-11-3-18(4-12-22)14-16-28/h1-12,27-28H,13-16H2,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJZGWAQLUWSIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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